molecular formula C6H7ClO2 B8513208 2-(1-Hydroxyethyl)-3-chloro-furan

2-(1-Hydroxyethyl)-3-chloro-furan

Cat. No.: B8513208
M. Wt: 146.57 g/mol
InChI Key: KAUYAIWEKCWPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Hydroxyethyl)-3-chloro-furan is a halogenated furan derivative characterized by a hydroxylated ethyl group at the 2-position and a chlorine atom at the 3-position of the furan ring. The compound’s structure combines the aromaticity of the furan core with polar functional groups, influencing its physicochemical properties and reactivity. Applications of such compounds span pharmaceuticals, agrochemicals, and materials science, leveraging their reactivity in cross-coupling or nucleophilic substitution reactions.

Properties

Molecular Formula

C6H7ClO2

Molecular Weight

146.57 g/mol

IUPAC Name

1-(3-chlorofuran-2-yl)ethanol

InChI

InChI=1S/C6H7ClO2/c1-4(8)6-5(7)2-3-9-6/h2-4,8H,1H3

InChI Key

KAUYAIWEKCWPQL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CO1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-(1-Hydroxyethyl)-3-chloro-furan, we compare it with three related furan derivatives (Table 1). Key differentiating factors include substituent effects on solubility, thermal stability, and reactivity.

Table 1: Comparative Analysis of Furan Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility (Polarity) Key Reactivity
This compound C₆H₇ClO₂ 146.57 -OH (2-position), -Cl (3) ~120–125* High (Polar solvents) Nucleophilic substitution at Cl; H-bonding
3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate C₁₈H₁₀O₆ 322.27 Furoyl ester, isocoumarin 178–180 Moderate (DMSO) Ester hydrolysis; π-π stacking interactions
3-Chlorofuran C₄H₃ClO 102.52 -Cl (3) -45 (liquid) Low (Nonpolar solvents) Electrophilic substitution; radical reactions

*Estimated based on hydroxyl/chloro-substituted furan analogs.

Structural and Functional Differences
  • Substituent Effects: The hydroxyethyl group in this compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like 3-chlorofuran. This increases solubility in polar solvents (e.g., water, ethanol) but reduces volatility. The chlorine atom at the 3-position directs electrophilic attacks to the 5-position of the furan ring, contrasting with unsubstituted furans, where reactivity is distributed across multiple sites.
Physicochemical Properties
  • Melting Point : The hydroxyethyl group elevates the melting point (~120–125°C) relative to 3-chlorofuran (liquid at room temperature) due to intermolecular H-bonding. However, it remains lower than the fused-ring derivative in (178–180°C), where rigidity from the isocoumarin system dominates .
  • Solubility: High polarity from the -OH group improves aqueous solubility, making this compound more suitable for biological applications than nonpolar analogs.

Research Findings and Limitations

  • Synthetic Challenges : While details high-temperature esterification for a related furan-carboxylate, this compound likely requires milder conditions to preserve the hydroxyl group .
  • Data Gaps : Direct experimental data (e.g., NMR, MS) for this compound are absent in the provided evidence. Properties are inferred from structurally similar compounds.

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